N1-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide
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Description
N1-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide is a useful research compound. Its molecular formula is C18H19FN4O4 and its molecular weight is 374.372. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds with an isoxazole ring have been found to exhibit affinity for serotonergic and dopaminergic receptors .
Mode of Action
It’s worth noting that isoxazole derivatives have been found to exhibit various pharmacological activities such as analgesic, anticonvulsant, antipsychotic, anticancer, and antimicrobial effects . These activities suggest that the compound may interact with its targets to modulate their function, leading to these therapeutic effects.
Biochemical Pathways
Given the broad range of activities exhibited by isoxazole derivatives, it can be inferred that multiple biochemical pathways might be influenced .
Pharmacokinetics
The design and development of new drugs with potential antimicrobial activity often involve the modification of the structure of existing drug molecules to improve pharmacokinetic differences .
Result of Action
One of the synthesized compounds showed antibacterial effect against staphylococcus aureus (mtcc 3160) at a concentration of 50 μg per well , suggesting that it may have a bactericidal or bacteriostatic effect.
Properties
IUPAC Name |
N-[[1-(2-fluorobenzoyl)piperidin-4-yl]methyl]-N'-(1,2-oxazol-3-yl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN4O4/c19-14-4-2-1-3-13(14)18(26)23-8-5-12(6-9-23)11-20-16(24)17(25)21-15-7-10-27-22-15/h1-4,7,10,12H,5-6,8-9,11H2,(H,20,24)(H,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRJHYUXEOMWZQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NC2=NOC=C2)C(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.